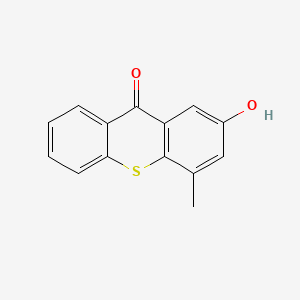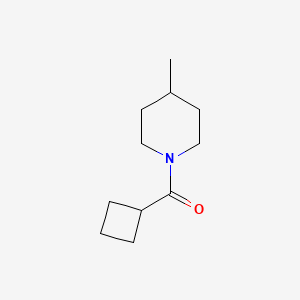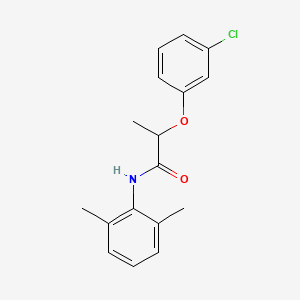
1-(4-chlorophenyl)-4-propoxyphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-propoxyphthalazine is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This compound is characterized by the presence of a 4-chlorophenyl group and a propoxy group attached to the phthalazine core
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-4-propoxyphthalazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and phthalic anhydride.
Condensation Reaction: The first step involves the condensation of 4-chlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid, to form 4-chlorobenzylidenephthalide.
Cyclization: The intermediate 4-chlorobenzylidenephthalide undergoes cyclization with hydrazine hydrate to form 1-(4-chlorophenyl)phthalazine.
Propoxylation: Finally, the 1-(4-chlorophenyl)phthalazine is reacted with propyl bromide in the presence of a base, such as potassium carbonate, to introduce the propoxy group, yielding this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-4-propoxyphthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phthalazine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the propoxy group and formation of corresponding hydroxyl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-propoxyphthalazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules with desired properties for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-propoxyphthalazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-4-propoxyphthalazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)phthalazine: This compound lacks the propoxy group and may have different chemical and biological properties.
1-(4-Methylphenyl)-4-propoxyphthalazine: This compound has a methyl group instead of a chlorine atom in the phenyl ring, which can affect its reactivity and interactions with biological targets.
1-(4-Chlorophenyl)-4-methoxyphthalazine: This compound has a methoxy group instead of a propoxy group, which can influence its solubility and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-propoxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-2-11-21-17-15-6-4-3-5-14(15)16(19-20-17)12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUQUOZMSKMFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{(5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5044270.png)
![7-hydroxy-3,4,8-trimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5044273.png)
![5-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B5044298.png)

![11-(2-isopropoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5044304.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-furylmethyl)piperidine](/img/structure/B5044314.png)
![1-(2-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5044317.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}butanamide](/img/structure/B5044330.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5044333.png)
![5-[(3-methoxyphenoxy)methyl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5044336.png)


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5044365.png)
